N-(3-fluoro-2-nitrophenyl)prop-2-enamide
Description
Contextualization within Nitroaryl and Fluoroaryl Amide Chemistry
The chemical behavior of N-(3-fluoro-2-nitrophenyl)prop-2-enamide is deeply rooted in the chemistry of nitroaryl and fluoroaryl amides. Nitroaryl compounds, characterized by the presence of a nitro group (–NO₂) on an aromatic ring, are highly important in organic synthesis. libretexts.org The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic feature is crucial in various reactions and is a key component in the synthesis of many pharmaceuticals and agrochemicals. nih.gov Nitroarenes are often used as precursors to anilines through reduction, a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. youtube.com Furthermore, nitroarenes can serve as direct surrogates for amines in amidation and aminocarbonylation reactions, offering sustainable and efficient synthetic routes. nih.govnih.gov
The incorporation of fluorine into organic molecules has become a widespread strategy in medicinal chemistry and materials science. acs.org The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. informahealthcare.com Fluoroaryl amides, therefore, are a significant class of compounds in drug discovery. The fluorine atom's high electronegativity can modulate the acidity of nearby protons and influence the conformation of the molecule without adding significant steric bulk. informahealthcare.com In the context of this compound, the fluorine atom ortho to the nitro group and meta to the amide linkage is expected to further enhance the electrophilic nature of the aromatic ring.
The combination of both a nitro and a fluoro group on the same aromatic amide scaffold is a powerful strategy for fine-tuning molecular properties. The interplay between these two groups can lead to unique reactivity and potential for selective functionalization. For instance, related structures like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have been investigated for their potential in combination with other drugs. scielo.brnih.gov
Significance of the α,β-Unsaturated Amide Moiety in Contemporary Organic Synthesis
The α,β-unsaturated amide moiety, also known as an acrylamide (B121943), is a highly versatile functional group in modern organic synthesis. This part of the molecule contains a carbon-carbon double bond conjugated with a carbonyl group, making it an excellent Michael acceptor. This reactivity allows for the conjugate addition of a wide range of nucleophiles, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. rsc.org
The synthesis of α,β-unsaturated amides is an active area of research, with numerous methods being developed to control their geometry (E/Z isomerism) and to introduce a variety of substituents. acs.orgnih.gov Palladium-catalyzed reactions, for example, have been employed for the selective synthesis of both (Z)- and (E)-β-fluoro-α,β-unsaturated amides. acs.org Other modern approaches include the direct dehydrogenation of saturated amides to introduce the double bond. nih.gov
The α,β-unsaturated amide scaffold is a common feature in many biologically active natural products and synthetic compounds. Its ability to covalently interact with biological nucleophiles, such as cysteine residues in proteins, is a key mechanism of action for many enzyme inhibitors. This reactivity makes it a valuable warhead for targeted covalent inhibitors in drug discovery.
Historical Development and Evolution of Related Chemical Scaffolds
The chemical scaffolds that constitute this compound have a rich history. The chemistry of nitro compounds dates back to the 19th century, and their role as synthetic intermediates has been well-established for over a century. libretexts.org The development of methods to reduce nitro groups to amines was a pivotal moment in the history of organic synthesis, enabling the production of a vast array of aromatic compounds.
The introduction of fluorine into organic molecules is a more recent, yet profoundly impactful, development. The unique properties of fluorine were recognized in the mid-20th century, and since then, the field of organofluorine chemistry has expanded rapidly. The strategic use of fluorine as a bioisostere for hydrogen or a hydroxyl group has become a cornerstone of modern medicinal chemistry. informahealthcare.com
The amide bond itself is fundamental to life, forming the backbone of proteins. The synthesis of amides in the laboratory has evolved significantly from classical methods, which often require harsh conditions and stoichiometric coupling reagents. nih.gov The development of catalytic methods for amide bond formation is a major focus of contemporary research, aiming for more sustainable and efficient processes. nih.gov The evolution of scaffolds like 1-(4-nitrophenyl)-3-arylprop-2-en-1-one for applications such as enzyme inhibition highlights the ongoing interest in combining these historical chemical motifs in novel ways. acs.orgresearchgate.netnih.gov
Current Research Landscape and Emerging Trends
The current research landscape for compounds related to this compound is vibrant and multifaceted. Key trends include the development of novel catalytic systems for efficient synthesis, the exploration of these scaffolds in medicinal chemistry, and their application in materials science.
In synthetic chemistry, there is a strong emphasis on sustainability and atom economy. This is reflected in the development of direct amidation reactions that avoid pre-functionalized starting materials and minimize waste. nih.govnih.gov The use of transition metal catalysis, particularly with palladium and nickel, continues to provide new ways to construct and functionalize amide-containing molecules. nih.govnih.govrsc.org
In medicinal chemistry, there is a growing interest in covalent inhibitors, where the α,β-unsaturated amide moiety of this compound could serve as a reactive handle. The strategic fluorination and nitration of the aromatic ring could be used to modulate the reactivity and selectivity of such inhibitors. The concept of bioisosteric replacement is also a major trend, where functional groups are swapped to improve a molecule's properties. nih.govnih.govresearchgate.net For instance, the potentially toxic nitro group might be replaced with other electron-withdrawing groups in later stages of drug development. acs.org
Furthermore, the unique electronic properties conferred by the nitro and fluoro groups may lead to applications in materials science, such as in the development of novel polymers or as corrosion inhibitors. rsc.orgchemscene.com The study of prodrugs is another emerging area where such chemical structures could be relevant, potentially being designed to release an active molecule under specific physiological conditions. mdpi.com The continued exploration of fluorine chemistry is also a significant trend, with new methods for selective fluorination being constantly developed. mdpi.com
Data Tables
Table 1: Comparison of Nitroaryl and Fluoroaryl Amide Properties
| Property | Nitroaryl Amides | Fluoroaryl Amides |
| Electronic Effect of Substituent | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Influence on Ring Reactivity | Deactivates the ring towards electrophilic substitution, activates towards nucleophilic substitution | Generally deactivates the ring towards electrophilic substitution |
| Metabolic Stability | Nitro group can be reduced to potentially reactive anilines | Fluorine can block sites of metabolism, increasing stability informahealthcare.com |
| Acidity of N-H Bond | Increased due to electron-withdrawing nitro group | Increased, but generally to a lesser extent than a nitro group |
| Common Applications | Synthetic intermediates, explosives, potential therapeutics libretexts.orgnih.gov | Pharmaceuticals, agrochemicals, materials science acs.orginformahealthcare.com |
Table 2: Selected Synthetic Routes to α,β-Unsaturated Amides
| Method | Description | Catalyst/Reagents | Reference |
| Palladium-Catalyzed Aminocarbonylation | Reaction of vinyl halides with amines and carbon monoxide. | Palladium complexes, e.g., {Pd(allyl)Cl}₂ | acs.org |
| Dehydrogenation of Saturated Amides | Direct removal of hydrogen from a saturated amide to form a double bond. | Palladium catalysts | nih.gov |
| Aerobic Oxidative N-Dealkylation/Carbonylation | Construction from tertiary amines, olefins, and carbon monoxide. | Pd/Cu catalysts | rsc.org |
| Thio-Michael Addition | Reaction of α,β-unsaturated amides with sulfur nucleophiles. | Ionic liquids | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluoro-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-2-8(13)11-7-5-3-4-6(10)9(7)12(14)15/h2-5H,1H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPWWTDBJGDIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Fluoro 2 Nitrophenyl Prop 2 Enamide and Analogous Structures
Strategies for Amide Bond Formation
The crucial step in the synthesis of N-(3-fluoro-2-nitrophenyl)prop-2-enamide is the formation of the amide linkage between the prop-2-enamide moiety and the 3-fluoro-2-nitrophenyl group. This can be achieved through several established methods.
Acylation Reactions Utilizing Activated Carboxylic Acid Derivatives
A prevalent and efficient method for forming the amide bond is the acylation of 3-fluoro-2-nitroaniline (B1304211) with an activated derivative of acrylic acid, most commonly acryloyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
The general mechanism involves the amine's lone pair of electrons attacking the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation of the nitrogen, yielding the final amide product.
A representative, though analogous, synthesis involves the reaction of 4-nitroaniline (B120555) with acryloyl chloride. This reaction is typically conducted in an inert solvent like dichloromethane (B109758) at reduced temperatures to minimize potential side reactions.
Table 1: Representative Conditions for Acylation of Nitroanilines with Acryloyl Chloride
| Amine Substrate | Acylating Agent | Solvent | Base | Temperature | Reference |
| 4-Nitroaniline | Acryloyl chloride | Dichloromethane | Triethylamine | Low Temperature | |
| 3-Fluoro-2-nitroaniline | Acryloyl chloride | Dichloromethane | Triethylamine | 0 °C to rt | Inferred |
Note: The conditions for 3-fluoro-2-nitroaniline are inferred from standard acylation procedures and analogous reactions.
Direct Condensation Approaches
Direct condensation represents an alternative pathway to amide bond formation, wherein the carboxylic acid (acrylic acid) is reacted directly with the amine (3-fluoro-2-nitroaniline). This method typically requires the use of a coupling agent to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
While this method avoids the need to prepare the more reactive acryloyl chloride, it can sometimes lead to the formation of byproducts that require careful purification. The reaction is generally performed in a suitable aprotic solvent, such as dichloromethane or dimethylformamide (DMF).
Introduction of the Fluoroaryl Moiety
The synthesis of the key precursor, 3-fluoro-2-nitroaniline, can be approached through several distinct methodologies, each with its own advantages and considerations.
Nucleophilic Aromatic Substitution (SNAr) Precursor Routes
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups such as a nitro group. In the context of synthesizing 3-fluoro-2-nitroaniline, a plausible route involves the reaction of a difluoronitrobenzene derivative with a nucleophilic source of the amino group.
For instance, starting with 1,2,3-trichlorobenzene, nitration can yield 2,3,4-trichloronitrobenzene. Subsequent reaction with a fluoride (B91410) source, such as potassium fluoride, can lead to 3-chloro-2,4-difluoronitrobenzene. Catalytic hydrogenation can then selectively reduce the nitro group and hydrogenolyze the chlorine atoms to afford the desired fluoroaniline.
A more direct precursor would be a difluoronitrobenzene, such as 2,6-difluoronitrobenzene. The reaction of such a compound with an amine source under appropriate conditions could potentially yield 3-fluoro-2-nitroaniline, although regioselectivity would be a key consideration.
Electrophilic Fluorination in Aromatic Systems
Electrophilic fluorination offers a direct method for the introduction of a fluorine atom onto an aromatic ring. prepchem.com This approach involves the reaction of an electron-rich aromatic substrate with an electrophilic fluorine source. prepchem.com Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. prepchem.com
For the synthesis of a precursor to this compound, one could envision the electrophilic fluorination of a suitable nitroaniline derivative. For example, the amino group of 2-nitroaniline (B44862) could be protected as an acetamide (B32628) (forming 2'-nitroacetanilide) to direct the fluorination and modulate the reactivity of the aromatic ring. Subsequent electrophilic fluorination would then introduce the fluorine atom, followed by deprotection of the amine to yield 3-fluoro-2-nitroaniline. The choice of protecting group and fluorinating agent would be critical to control the regioselectivity of the fluorination.
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Typical Application |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of a wide range of nucleophiles |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Versatile and widely used electrophilic fluorinating agent |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective for fluorination of carbanions and other nucleophiles |
Palladium-Catalyzed C-F Bond Formation Approaches
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful method for the formation of carbon-fluorine bonds. These methods offer an alternative to traditional fluorination techniques and can often provide high selectivity under mild conditions.
The synthesis of a fluoroaryl precursor could involve the palladium-catalyzed fluorination of an appropriately substituted aryl halide or triflate. For example, a bromo-nitroaniline derivative could be subjected to a palladium-catalyzed reaction with a fluoride source, such as a metal fluoride, in the presence of a suitable palladium catalyst and ligand. The development of specialized ligands has been crucial in advancing the scope and efficiency of these reactions. While a direct application to a precursor of this compound is not widely reported, the general methodology presents a viable and modern synthetic strategy.
Integration of the Nitro Group
The introduction of a nitro group onto the phenyl ring is a critical step in the synthesis of this compound. This can be achieved either by direct nitration of a pre-formed amide precursor or by using a nitro-substituted aryl component in a coupling reaction.
Nitration of Phenylprop-2-enamide Precursors
Direct nitration of an N-aryl amide scaffold involves an electrophilic aromatic substitution reaction. The amide group (-NHCOR) is generally an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby activating it towards electrophilic attack. However, this activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group.
When nitrating a precursor like N-(3-fluorophenyl)prop-2-enamide, the incoming nitro group would be directed to the positions ortho and para to the amide substituent. Given the existing fluorine atom at the 3-position, the potential sites for nitration are the 2, 4, and 6-positions. The regiochemical outcome is influenced by both electronic and steric factors. Nitration at the 2-position, which is ortho to both the fluorine and the amide group, would lead to the desired product.
A significant challenge in the nitration of aromatic amines and their derivatives is that the reaction is typically carried out in a strong acidic medium (e.g., a mixture of nitric acid and sulfuric acid). shaalaa.com In such conditions, the nitrogen atom of the amide can be protonated. The resulting protonated group is strongly deactivating and meta-directing. shaalaa.combyjus.com This can lead to a mixture of products, including a substantial amount of the meta-nitro isomer, reducing the yield of the desired ortho-nitro product. shaalaa.comyoutube.com Careful control of reaction conditions is therefore essential to favor the desired regioselectivity.
Coupling Reactions Involving Nitroaryl Halides
A more controlled and widely used approach to synthesize this compound involves forming the amide bond using a pre-functionalized nitroaryl starting material. This strategy avoids the potentially unselective direct nitration step.
Amide Bond Formation: The most direct method is the acylation of 3-fluoro-2-nitroaniline with acryloyl chloride or acrylic anhydride. ncert.nic.in This reaction is a nucleophilic acyl substitution where the amino group of the nitroaniline attacks the carbonyl carbon of the acylating agent. A non-nucleophilic base, such as pyridine, is often added to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in
Cross-Coupling Reactions: Modern cross-coupling methods provide powerful alternatives for constructing the C-N bond. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides. wikipedia.org In a relevant synthetic route, acrylamide (B121943) could be coupled with a suitable dihalo-nitrobenzene, such as 1,2-difluoro-3-nitrobenzene or 1-fluoro-2-halo-3-nitrobenzene. More recently, the scope of the Buchwald-Hartwig amination has been expanded to use nitroarenes directly as coupling partners, where the nitro group acts as a leaving group. bohrium.comnih.gov This innovative approach allows for the coupling of a nitroarene with an amine, catalyzed by palladium complexes with specialized ligands like BrettPhos, to form the desired C-N bond, offering a more atom-economical and step-efficient pathway. bohrium.comnih.gov
Stereochemical Control in Alkene Formation (E/Z Selectivity)
The prop-2-enamide moiety contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. For many applications, controlling this stereochemistry is crucial.
In syntheses where the N-aryl acrylamide is constructed via a coupling reaction that forms the C=C bond, such as the Mizoroki-Heck reaction, stereoselectivity is a key consideration. The Heck reaction couples an aryl halide with an alkene, in this case, an aryl halide with acrylamide, in the presence of a palladium catalyst and a base. mdpi.comyoutube.com The mechanism typically involves a syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of a palladium-hydride species. youtube.com Due to steric interactions in the transition state, these reactions often exhibit a high preference for the formation of the more thermodynamically stable E (trans) isomer. mdpi.comyoutube.com The choice of catalyst, ligands, and reaction conditions can further influence and optimize this stereoselectivity. researchgate.netnih.gov For instance, studies on related systems have shown that high E selectivity can be achieved in the Heck coupling of aryl halides with various acrylates and acrylamides. mdpi.com
Cascade and Multicomponent Synthesis Strategies
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules from simple precursors. rsc.org Similarly, multicomponent reactions (MCRs), which combine three or more starting materials in one pot, provide rapid access to molecular diversity with high atom economy. nih.govfrontiersin.org
N-aryl acrylamides are common substrates in cascade reactions. Research has demonstrated their use in visible-light-mediated photoredox catalysis to initiate radical cyclizations, leading to the synthesis of complex heterocyclic structures like oxindoles and dihydroquinolinones. researchgate.netacs.orgnih.govacs.org For example, a reported metal-free, redox-neutral strategy employs an organic photocatalyst to initiate a radical addition and subsequent cyclization of N-arylacrylamides with alkyl or aryl chlorides. acs.org While these specific cascades are designed to consume the acrylamide double bond to form new rings, the underlying principles could be adapted. A hypothetical multicomponent reaction could involve the in-situ formation of this compound, which then participates in a subsequent transformation. For instance, palladium-catalyzed MCRs involving an aryne precursor, a directing group, and an acrylate (B77674) have been developed, showcasing the potential for complex, one-pot functionalizations. nih.gov
Catalytic Synthesis Protocols
The synthesis of this compound and its analogs relies heavily on various catalytic protocols to efficiently form the key amide and C-C bonds.
Palladium-based catalysts are central to many of the most effective strategies. As mentioned, the Buchwald-Hartwig amination utilizes palladium catalysts, often with bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines), to facilitate C-N bond formation between an aryl halide/nitroarene and an amine/amide. wikipedia.orgnih.govnumberanalytics.com The Mizoroki-Heck reaction also employs palladium catalysts, such as palladium(II) acetate (B1210297) or palladium on carbon, to form the C-C double bond with high stereoselectivity. mdpi.comresearchgate.net
In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light. youtube.com This has been applied to N-aryl acrylamides for various transformations, including C-N bond formation and cascade cyclizations. acs.orgnih.govnih.gov These protocols often use transition-metal photocatalysts (e.g., iridium or ruthenium complexes) or organic dyes (e.g., 4CzIPN) to generate radical intermediates that drive the desired reaction. acs.org
The table below summarizes various catalytic systems applicable to the synthesis of N-aryl acrylamides and related transformations.
Table of Compounds
Reaction Mechanisms and Reactivity Pathways of N 3 Fluoro 2 Nitrophenyl Prop 2 Enamide
Reactions Involving the Prop-2-enamide (Acrylamide) System
The prop-2-enamide portion of the molecule contains an α,β-unsaturated carbonyl system, which is a highly reactive functional group. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. nih.govresearchgate.net
Nucleophilic Additions to the Activated Alkene (e.g., Michael-type Reactions)
The primary reaction pathway for the acrylamide (B121943) system is the conjugate or Michael-type addition. In this reaction, a nucleophile adds to the electrophilic β-carbon of the activated alkene. nih.gov The acrylamide moiety is classified as a "soft" electrophile due to its polarizable conjugated π-electron system. nih.gov Consequently, it reacts preferentially with "soft" nucleophiles, most notably the thiolate anions derived from cysteine residues or glutathione. nih.govnih.gov
The mechanism proceeds via the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. This is typically the rate-limiting step. rsc.org Subsequent protonation of the enolate, usually by a solvent molecule or a Brønsted acid, yields the final addition product. researchgate.netrsc.org The general reactivity of acrylamides in Michael additions is well-established, and N-(3-fluoro-2-nitrophenyl)prop-2-enamide is expected to follow this pattern. The reaction rate can be influenced by the nature of the nucleophile and the specific substituents on the acrylamide structure. nih.gov
Table 1: Representative Nucleophiles in Michael Additions to Acrylamides
| Nucleophile Type | Specific Example | Typical Reaction Context | Reference |
|---|---|---|---|
| Thiol | Cysteine | Covalent modification of proteins | researchgate.netrsc.org |
| Thiol | Glutathione (GSH) | Cellular detoxification pathways, reactivity assays | nih.govnih.gov |
Electrophilic Additions to the Alkene
Electrophilic additions to the alkene of an acrylamide are generally disfavored. The carbon-carbon double bond is electron-deficient ("deactivated") due to the strong electron-withdrawing resonance effect of the adjacent carbonyl group. nih.gov This effect is further intensified by the electron-withdrawing character of the N-(3-fluoro-2-nitrophenyl) substituent. This low electron density at the alkene makes it a poor nucleophile, thus reducing its reactivity towards electrophiles. Reactions that typically proceed via electrophilic attack on an alkene, such as hydrohalogenation or hydration under acidic conditions, are not common for this class of compounds.
Cycloaddition Reactions (e.g., [4+2] Annulations)
The electron-deficient nature of the acrylamide double bond allows it to function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this role, it reacts with an electron-rich diene to form a six-membered ring. The reactivity of the acrylamide as a dienophile is enhanced by the electron-withdrawing substituents, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. Theoretical studies have also explored other cycloadditions, such as the [3+2] cycloaddition of nitrones to electron-deficient alkenes like maleimides, to form five-membered heterocyclic rings. nih.gov While specific examples involving this compound are not documented, its electronic properties make it a suitable candidate for participating as an electrophilic component in various cycloaddition reactions.
Transformations of the Aromatic Nitro Group
The 2-nitro group on the phenyl ring is a versatile functional group that strongly influences the ring's reactivity and can be transformed into several other functionalities, primarily through reduction.
Reductive Pathways (e.g., to Amino, Hydroxylamino, Azoxy derivatives)
The most significant transformation of the aromatic nitro group is its reduction to an amino group. This conversion is a cornerstone of synthetic chemistry, often used to produce ortho-phenylenediamine derivatives, which are valuable precursors for the synthesis of heterocyclic compounds like benzimidazoles. wikipedia.orgnih.gov The reduction of 2-nitroaniline (B44862), a close structural analog, is well-studied and proceeds through a series of intermediates. nih.govresearchgate.net
The generally accepted pathway involves a stepwise reduction:
The nitro group (–NO₂) is first reduced to a nitroso group (–NO).
The nitroso group is further reduced to a hydroxylamino group (–NHOH).
Finally, the hydroxylamino group is reduced to the amino group (–NH₂). rsc.org
Under certain conditions, intermediates can react with each other to form dimeric products such as azoxy, azo, or hydrazo derivatives. The specific product obtained depends heavily on the reducing agent used and the reaction conditions. A wide array of catalytic systems has been developed for this transformation, often employing a hydride source like sodium borohydride (B1222165) (NaBH₄) in conjunction with a metal catalyst. researchgate.netrsc.org
Table 2: Selected Catalytic Systems for the Reduction of Aromatic Nitro Groups
| Catalyst | Reducing Agent | Solvent/Conditions | Reference |
|---|---|---|---|
| Gold Nanoparticles (supported) | Sodium Borohydride | Aqueous medium | researchgate.net |
| CoMn₂O₄ Nanoparticles | Sodium Borohydride | Aqueous medium | rsc.org |
| Silver Nanoparticles (in microgels) | Sodium Borohydride | Aqueous medium | semanticscholar.org |
Upon reduction of the nitro group in this compound, the resulting N-(2-amino-3-fluorophenyl)prop-2-enamide can undergo intramolecular cyclization to form a benzimidazole (B57391) derivative. nih.govnih.gov
Substituent Effects on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in this compound is dictated by the combined electronic effects of its three substituents: the prop-2-enamide group, the nitro group, and the fluorine atom.
Nitro Group (–NO₂): Located at the C2 position, the nitro group is a powerful deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M). libretexts.org
Fluoro Group (–F): At the C3 position, fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the ring via a weak resonance effect (+M). libretexts.org Because the inductive effect dominates, fluorine is considered a deactivating group.
Reactivity of the Aromatic Fluoro Substituent
The fluorine atom on the aromatic ring of this compound is a focal point for nucleophilic aromatic substitution reactions. Its reactivity is significantly enhanced by the presence of the ortho-nitro group.
Activation towards Nucleophilic Aromatic Substitution
The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. youtube.comrsc.org In this compound, the fluorine atom is situated ortho to the nitro group, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. tandfonline.com The reaction proceeds via a two-stage process involving a Meisenheimer intermediate. nih.gov The presence of the nitro group stabilizes the negative charge in this intermediate through resonance, thereby lowering the activation energy of the reaction. youtube.comnih.gov
A variety of nucleophiles can displace the fluoride (B91410) ion. The general conditions for such reactions are summarized in the table below.
| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Product |
| Alcohols (ROH) | K₂CO₃ or NaH | DMF or THF | Room Temp. to 80 | N-(3-alkoxy-2-nitrophenyl)prop-2-enamide |
| Amines (R₂NH) | K₂CO₃ or Et₃N | DMF or Acetonitrile | Room Temp. to 85 | N-(3-(dialkylamino)-2-nitrophenyl)prop-2-enamide |
| Thiols (RSH) | K₂CO₃ | DMF | 90 | N-(3-(alkylthio)-2-nitrophenyl)prop-2-enamide |
This table presents generalized conditions based on analogous reactions.
Ortho-Directed Metallation and Functionalization
The amide functionality in this compound can act as a directed metalation group (DMG). reddit.comwikipedia.org In the presence of a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), the amide can direct the deprotonation of the aromatic ring at the ortho position. wikipedia.orglookchem.comacs.org This process, known as directed ortho-metalation (DoM), proceeds through the formation of a coordination complex between the lithium reagent and the amide's carbonyl oxygen. reddit.combaranlab.org This proximity effect facilitates the removal of the proton at the C4 position, leading to a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
However, the presence of the acidic N-H proton of the secondary amide complicates this process, as it would likely be deprotonated first. Therefore, N-alkylation of the amide would be necessary to facilitate ortho-directed metallation. Assuming an N-alkylated derivative, the following transformations could be envisioned:
| Electrophile (E) | Reagent | Product (after quenching) |
| Alkyl halide (RX) | R-X | N-alkyl-N-(4-alkyl-3-fluoro-2-nitrophenyl)prop-2-enamide |
| Carbonyl compound (R₂C=O) | R₂C=O | N-alkyl-N-(3-fluoro-4-(hydroxy(dialkyl)methyl)-2-nitrophenyl)prop-2-enamide |
| Silyl halide (R₃SiCl) | R₃SiCl | N-alkyl-N-(3-fluoro-2-nitro-4-(trimethylsilyl)phenyl)prop-2-enamide |
This table illustrates potential functionalizations based on the principles of directed ortho-metalation.
Amide Group Hydrolysis and Related Transformations
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, although amides are generally resistant to this transformation. chemistrysteps.combyjus.com
Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong mineral acid (e.g., H₂SO₄ or HCl). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule. chemistrysteps.com
Base-catalyzed hydrolysis requires heating with a strong base like sodium hydroxide (B78521) or potassium hydroxide. byjus.com The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com The reaction is often driven to completion by the deprotonation of the resulting carboxylic acid. chemistrysteps.com For secondary amides, such as the title compound, hydrolysis can be slower than for primary amides under aqueous conditions, but this trend can be reversed in non-aqueous media. umich.eduresearchgate.netarkat-usa.org
| Conditions | Products |
| Aqueous HCl or H₂SO₄, heat | 3-Fluoro-2-nitroaniline (B1304211) and acrylic acid |
| Aqueous NaOH or KOH, heat | 3-Fluoro-2-nitroaniline and sodium acrylate (B77674) |
This table outlines the expected products of amide hydrolysis.
Intramolecular Cyclization and Rearrangement Processes
The specific arrangement of functional groups in this compound allows for potential intramolecular reactions, particularly those involving the ortho-nitro group. One such possibility is photochemical cyclization. Ortho-nitroaniline derivatives are known to undergo intramolecular hydrogen transfer from the amino group to the nitro group upon UV excitation. acs.orgnih.gov This can be followed by cyclization and elimination of a water molecule to form benzofurazan-type structures. acs.org While the prop-2-enamide side chain is not an amino group, analogous light-induced cyclizations involving ortho-nitrobenzyl alcohols and primary amines have been reported, suggesting the potential for similar reactivity. scispace.com
Another potential pathway, though less direct, could involve reduction of the nitro group to an amine, followed by intramolecular cyclization onto the acrylamide moiety to form a heterocyclic system.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The aromatic fluorine and the vinyl group of this compound are amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The fluoroaromatic part of the molecule can potentially undergo Suzuki-Miyaura coupling with boronic acids in the presence of a palladium catalyst and a base. youtube.comnih.govorganic-chemistry.org While aryl fluorides are generally less reactive than other aryl halides, the activation by the ortho-nitro group could facilitate this transformation. More recently, methods for the direct coupling of nitroarenes have been developed, offering an alternative pathway where the nitro group itself is replaced. nih.govorganic-chemistry.orgacs.orgnih.gov
Heck Reaction: The vinyl group of the prop-2-enamide moiety can participate in Heck reactions with aryl or vinyl halides. organic-chemistry.orgyoutube.com This palladium-catalyzed reaction would lead to the formation of a new carbon-carbon bond at the terminal carbon of the double bond. organic-chemistry.org Intramolecular Heck reactions are also a possibility if a suitable halide is present elsewhere in the molecule. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / Ligand, Base | N-(3-aryl-2-nitrophenyl)prop-2-enamide |
| Heck | Aryl halide (Ar-X) | Pd(OAc)₂ / PPh₃, Base | N-(3-fluoro-2-nitrophenyl)-3-arylprop-2-enamide |
This table provides examples of potential metal-catalyzed cross-coupling reactions.
Spectroscopic Characterization Methodologies and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the nucleus's local environment. For N-(3-fluoro-2-nitrophenyl)prop-2-enamide, a multi-pronged NMR approach is essential for a complete assignment of its proton, carbon, and fluorine atoms.
¹H NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the aromatic ring and the prop-2-enamide moiety. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The vinyl protons of the acrylamide (B121943) group would appear as a characteristic set of multiplets, with their chemical shifts and coupling constants providing information about their stereochemistry. The amide proton would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Amide NH | 8.0 - 9.5 | br s | - |
| Aromatic CH | 7.0 - 8.5 | m | - |
| Vinyl CH | 5.5 - 7.0 | m | - |
Note: The predicted data is based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is expected to resonate at the downfield end of the spectrum. The aromatic carbons will appear in the region typical for substituted benzene (B151609) rings, with their precise chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The vinyl carbons will be observed in the olefinic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 160 - 170 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-F | 155 - 165 (d, ¹JCF) |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic CH | 110 - 140 |
| Vinyl CH | 120 - 140 |
Note: The predicted data is based on typical chemical shift ranges. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. A single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift will be indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine and nearby protons (³JFH and ⁴JFH) would result in a multiplet, providing valuable information for the assignment of the aromatic proton signals in the ¹H NMR spectrum.
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the vinyl protons and the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the prop-2-enamide moiety to the 3-fluoro-2-nitrophenyl ring and for assigning the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be used to confirm the stereochemistry of the molecule and the spatial relationships between different parts of the structure.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibration of the amide group is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide will be a strong, prominent band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to be observed as two strong bands in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=C stretching of the vinyl group and the aromatic ring will be present in the 1400-1600 cm⁻¹ region. The C-F bond stretching will likely give a strong absorption in the 1000-1300 cm⁻¹ range.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3500 | Medium-Strong |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |
| C=C Stretch (Aromatic/Vinyl) | 1400 - 1600 | Medium-Variable |
Note: The predicted data is based on characteristic infrared absorption frequencies for the respective functional groups.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a vital analytical tool, providing complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecular structures. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This difference in the underlying physical process means that vibrational modes that are weak or inactive in IR spectroscopy may be strong and readily observable in Raman spectroscopy, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry, which are typically Raman active and IR inactive.
For this compound, the Raman spectrum is predicted to be rich in information, detailing the vibrations of its constituent functional groups. Key vibrational modes expected include those from the nitro group (NO₂), the amide linkage (-CONH-), the vinyl group (-CH=CH₂), and the substituted aromatic ring.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting and assigning these vibrational modes. Theoretical calculations for related nitroaromatic compounds have shown that the symmetric and asymmetric stretching vibrations of the NO₂ group, as well as the C-N stretching, produce characteristic Raman bands. For instance, in similar structures, the NO₂ wagging and rocking vibrations have been theoretically identified and are expected in the regions of 740 ± 50 cm⁻¹ and 545 ± 45 cm⁻¹, respectively researchgate.net.
Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Stretching of C-H bonds on the phenyl ring |
| Vinyl C-H Stretch | 3080 - 3010 | Medium | Stretching of C-H bonds in the prop-2-enamide group |
| Amide N-H Stretch | ~3300 | Medium | Stretching of the N-H bond in the amide group |
| Carbonyl C=O Stretch | 1680 - 1640 | Strong | Stretching of the C=O double bond in the amide |
| Vinyl C=C Stretch | 1640 - 1600 | Strong | Stretching of the C=C double bond |
| Aromatic C=C Stretch | 1600 - 1450 | Strong | In-plane stretching of the phenyl ring C=C bonds |
| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong | Asymmetric stretching of the N-O bonds |
| NO₂ Symmetric Stretch | 1350 - 1300 | Strong | Symmetric stretching of the N-O bonds |
| C-N Stretch (Aromatic) | 1300 - 1200 | Medium | Stretching of the C-N bond connecting the nitro group |
| C-F Stretch | 1250 - 1000 | Strong | Stretching of the carbon-fluorine bond |
Note: The data in this table is predictive and based on computational models and analysis of similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The theoretical exact mass of this compound (C₉H₇FN₂O₃) can be calculated by summing the exact masses of its constituent isotopes.
Calculation of Exact Mass:
9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000
7 x Hydrogen (¹H) = 7 x 1.007825 = 7.054775
1 x Fluorine (¹⁹F) = 1 x 18.998403 = 18.998403
2 x Nitrogen (¹⁴N) = 2 x 14.003074 = 28.006148
3 x Oxygen (¹⁶O) = 3 x 15.994915 = 47.984745
Total Exact Mass = 210.044071 Da
An HRMS experiment would be expected to yield a mass-to-charge ratio (m/z) value very close to this calculated exact mass, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound. For a related compound, 3-(4,5-difluoro-2-nitrophenyl)prop-2-enamide, the exact mass is computationally predicted to be 228.03464838 Da nih.gov.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information about the precursor ion.
For this compound, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion. The fragmentation pathways would be influenced by the presence of the amide, nitro, and fluoro-substituted phenyl groups.
Predicted Fragmentation Pathways:
Loss of the propenamide side chain: A common fragmentation would involve the cleavage of the bond between the phenyl ring and the amide nitrogen, leading to the loss of the propenamide group (C₃H₄NO) and the formation of a 3-fluoro-2-nitrophenyl cation.
Loss of the nitro group: Fragmentation could involve the loss of the nitro group (NO₂) or nitric oxide (NO), which are characteristic fragmentation patterns for nitroaromatic compounds.
Decarbonylation: Loss of a carbonyl group (CO) from the amide is another plausible fragmentation pathway.
Predicted Key Fragment Ions for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 211.0519 ([M+H]⁺) | 140.0175 | C₃H₄NO | [3-fluoro-2-nitrophenyl]⁺ |
| 211.0519 ([M+H]⁺) | 181.0413 | NO | [M+H-NO]⁺ |
| 211.0519 ([M+H]⁺) | 165.0468 | NO₂ | [M+H-NO₂]⁺ |
| 211.0519 ([M+H]⁺) | 183.0568 | CO | [M+H-CO]⁺ |
Note: The m/z values in this table are based on theoretical calculations for the protonated molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Both GC-MS and LC-MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte.
GC-MS: This technique is suitable for volatile and thermally stable compounds. This compound may require derivatization to increase its volatility for GC-MS analysis. If amenable to GC, this method would be effective for separating it from volatile impurities.
LC-MS: This is the more likely technique for the analysis of this compound due to its polarity and expected lower volatility. LC-MS can be used to analyze the compound in complex matrices, assess its purity, and identify any non-volatile impurities or degradation products.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are characteristic of the electronic structure and the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The conjugated system, which includes the phenyl ring, the nitro group, and the propenamide moiety, will give rise to strong π → π* transitions. The non-bonding electrons on the oxygen and nitrogen atoms can undergo n → π* transitions.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic absorption spectra of molecules. Studies on similar conjugated nitroaromatic compounds have demonstrated a good correlation between TD-DFT calculations and experimental UV-Vis spectra researchgate.net.
Predicted UV-Vis Absorption Maxima for this compound
| Predicted λ_max (nm) | Molar Absorptivity (ε) | Type of Transition | Involved Orbitals |
| ~250-280 | High | π → π | Phenyl ring and propenamide system |
| ~300-350 | Medium to High | π → π | Extended conjugation involving the nitro group |
| ~380-420 | Low | n → π* | Non-bonding electrons of oxygen and nitrogen |
Note: The data in this table is predictive and based on the analysis of structurally related compounds. The actual λ_max values and molar absorptivities can be influenced by the solvent used.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not publicly available at this time.
To illustrate the type of data that would be obtained from such an analysis, the table below presents a hypothetical representation of crystallographic data. Note: This data is for illustrative purposes only and does not represent the actual crystallographic parameters of this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₇FN₂O₃ |
| Formula Weight | 210.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.500(2) |
| b (Å) | 10.200(3) |
| c (Å) | 12.800(4) |
| α (°) | 90 |
| β (°) | 98.50(2) |
| γ (°) | 90 |
| Volume (ų) | 967.0(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.445 |
| R-factor (%) | 4.5 |
In a typical X-ray crystallography study, single crystals of the compound are grown and irradiated with X-rays. The resulting diffraction pattern allows for the determination of the precise arrangement of atoms in the crystal lattice. This analysis would reveal key structural features of this compound in the solid state, such as:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide insight into the electronic distribution within the molecule.
Intermolecular Interactions: The study would identify and characterize any non-covalent interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure. This information is crucial for understanding the compound's physical properties, including melting point and solubility.
Without experimental data, any discussion of the solid-state structure of this compound remains speculative. Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is required to elucidate its definitive three-dimensional structure.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of the system.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For N-(3-fluoro-2-nitrophenyl)prop-2-enamide, this process involves finding the minimum energy conformation. The molecule possesses several rotatable bonds, primarily the C-N amide bond and the C-C bond connecting the phenyl ring to the amide nitrogen.
Conformational analysis would explore the potential energy surface by rotating these bonds to identify different stable conformers (rotational isomers) and the energy barriers between them. The presence of the bulky nitro group and the fluorine atom adjacent to the amide linkage is expected to introduce steric hindrance, influencing the preferred orientation of the propenamide side chain relative to the phenyl ring. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table presents illustrative data based on typical values for similar molecular structures calculated using DFT methods.
| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |
|---|---|---|---|---|---|
| Bond Length (Å) | C=O | 1.24 | Bond Angle (°) | C-N-C | 125.0 |
| N-H | 1.01 | O=C-N | 123.5 | ||
| C-F | 1.35 | C-C-F | 119.0 | ||
| C-N (amide) | 1.37 | C-C-NO₂ | 121.0 |
DFT calculations provide a detailed picture of the electron distribution within the molecule. The presence of a fluorine atom and a nitro group, both strong electron-withdrawing groups, significantly polarizes the electron density of the phenyl ring. The prop-2-enamide group also influences the electronic landscape.
A charge distribution analysis, such as Natural Population Analysis (NPA) or Mulliken population analysis, quantifies the partial atomic charge on each atom. This analysis is expected to show a significant negative charge on the oxygen atoms of the nitro and carbonyl groups, as well as on the fluorine atom. The nitrogen of the nitro group and the carbon atom attached to it are expected to carry a positive charge. This charge distribution is critical for understanding the molecule's dipole moment and its interactions with other molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. acs.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.com
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich phenyl ring and the amide group. The LUMO is expected to be centered on the electron-deficient nitro group and the conjugated system. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited. irjweb.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on typical values for similar molecular structures.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -2.50 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate different potential values: red regions represent negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.
For this compound, the MEP map is expected to show strong negative potentials (red) around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for interactions with electrophiles or hydrogen bond donors. A region of positive potential (blue) is anticipated around the amide hydrogen atom (N-H), indicating its acidic nature and ability to act as a hydrogen bond donor. The aromatic ring will likely exhibit complex potential distribution due to the competing effects of the substituents. tandfonline.comresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and orbital interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). periodicodimineralogia.it The strength of these interactions is quantified by the second-order perturbation energy (E(2)).
Table 3: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound This table presents illustrative data showing significant donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N₅ | π*(C₃-C₄) | 55.2 |
| π(C₁-C₂) | π*(C₃-C₄) | 20.5 |
| LP(2) O₁ | σ*(N₅-C₃) | 5.8 |
Note: Atom numbering is hypothetical for illustrative purposes.
Prediction and Assignment of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation and assignment of experimental spectra.
Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The aromatic protons and carbons would show a range of shifts due to the electron-withdrawing effects of the fluoro and nitro groups and the influence of the amide substituent. The vinyl protons of the propenamide group would also have characteristic shifts. Comparing calculated shifts with experimental data is a powerful method for structural verification. nih.govmdpi.com
Table 4: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (δ, ppm) for this compound This table presents illustrative data.
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| N-H | 9.85 | 9.90 |
| Ar-H | 7.50 - 8.20 | 7.55 - 8.25 |
| CH=CH₂ (trans) | 6.45 | 6.50 |
| CH=CH₂ (cis) | 5.85 | 5.90 |
DFT calculations can also predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated frequencies correspond to the normal modes of vibration. For this compound, characteristic vibrational frequencies are expected for specific functional groups. These include the N-H stretching of the amide, the C=O stretching of the carbonyl group, the asymmetric and symmetric stretching of the NO₂ group, the C-F stretching, and the C=C stretching of the vinyl group and the aromatic ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.
Table 5: Hypothetical Calculated and Experimental Vibrational Frequencies (cm-1) for Key Functional Groups of this compound This table presents illustrative data.
| Vibrational Mode | Calculated (Scaled) Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| N-H Stretch | 3350 | 3345 |
| C=O Stretch | 1675 | 1670 |
| C=C Stretch (alkene) | 1625 | 1620 |
| NO₂ Asymmetric Stretch | 1530 | 1525 |
| NO₂ Symmetric Stretch | 1350 | 1345 |
Reaction Mechanism Studies and Transition State Identification
Currently, there is a lack of published research detailing the reaction mechanisms involving this compound. Computational studies, which would typically employ quantum chemical methods to map potential energy surfaces, identify transition states, and calculate activation energies for its synthesis or subsequent reactions, have not been found.
Molecular Dynamics Simulations for Conformational Space Exploration
No specific molecular dynamics (MD) simulations for this compound are available in the reviewed literature. Such simulations would be instrumental in understanding the conformational flexibility of the molecule, including the rotation around its single bonds and the orientation of the acrylamide (B121943) and nitrophenyl groups. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.
Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics Applications
There are no specific Quantitative Structure-Property Relationship (QSPR) or chemoinformatics studies that feature this compound. QSPR models are developed by correlating calculated molecular descriptors with experimentally determined properties. Without dedicated research, it is not possible to present any established models or chemoinformatic applications for this particular compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(3-fluoro-2-nitrophenyl)prop-2-enamide in academic research settings?
- Answer : Synthesis typically involves sequential substitution and condensation reactions. For example, fluoronitrobenzene derivatives can undergo nucleophilic substitution under alkaline conditions to introduce functional groups (e.g., using 2-pyridinemethanol as a nucleophile in ). Subsequent reduction of nitro groups (e.g., iron powder in acidic conditions) and condensation with prop-2-enoyl chloride via coupling agents like DCC or EDCl are common. Reaction optimization may focus on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm the acrylamide double bond (J = 15–16 Hz).
- 19F NMR : Identify fluorine substituents (chemical shifts influenced by nitro group proximity).
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- X-ray Crystallography : Use SHELX programs for refinement to resolve steric effects from the nitro and fluoro groups .
Q. How can researchers address low yields during the final condensation step of this compound synthesis?
- Answer : Optimize coupling agents (e.g., HATU vs. DCC), activate carboxylic acids using TBTU, or employ microwave-assisted synthesis to enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield .
Advanced Research Questions
Q. What computational approaches predict the bioactivity of this compound against therapeutic targets?
- Answer :
- Molecular Docking : Screen against proteins like COX-2 or kinases using AutoDock Vina, leveraging the nitro group’s electron-withdrawing effects for binding affinity.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
- MD Simulations : Evaluate conformational stability in lipid bilayers to predict membrane permeability .
Q. How can contradictory results in cytotoxicity assays involving this compound be systematically resolved?
- Answer :
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify non-linear effects.
- Metabolite Profiling : Use LC-MS (as in ) to detect degradation products interfering with assays.
- Cell Line Validation : Compare activity in primary vs. immortalized cells to rule out lineage-specific artifacts .
Q. What role does regioselectivity play in fluorination during synthesis, and how can competing pathways be controlled?
- Answer : Fluorination at the 3-position is influenced by steric hindrance and directing effects. Use meta-directing groups (e.g., nitro) to favor 3-fluoro substitution. Competitive para-fluorination can be suppressed by low-temperature reactions (<0°C) or bulky bases (e.g., LDA) .
Q. How do electronic effects from the nitro and fluoro substituents influence the compound’s stability under physiological conditions?
- Answer :
- Nitro Group : Enhances electrophilicity, increasing susceptibility to nucleophilic attack (e.g., glutathione in cells).
- Fluoro Substituent : Withdraws electron density via inductive effects, stabilizing the amide bond against hydrolysis.
- Experimental Validation : Monitor degradation via HPLC at pH 7.4 and 37°C, comparing half-lives with non-fluorinated analogs .
Methodological Notes
- Structural Refinement : For crystallographic data, use SHELXL for high-resolution refinement, accounting for anisotropic displacement parameters of fluorine atoms .
- Biological Assays : Cross-validate bioactivity using orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
